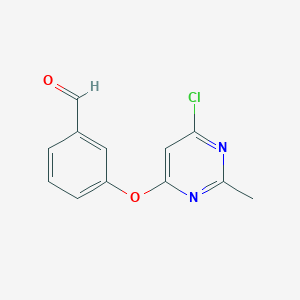

3-(6-Chloro-2-methylpyrimidin-4-yl)oxybenzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(6-Chloro-2-methylpyrimidin-4-yl)oxybenzaldehyde is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, biochemistry, and material science. This compound is also known as 6-Chloro-2-methyl-4-(3-(oxo(phenyl)methyl)phenoxy)pyrimidine, and its molecular formula is C17H13ClN2O2.

Scientific Research Applications

Synthesis and Chemical Properties

Research has shown that the manipulation of benzaldehyde derivatives, including those structurally similar to "3-(6-Chloro-2-methylpyrimidin-4-yl)oxybenzaldehyde," plays a crucial role in synthesizing new compounds with potential applications in materials science and catalysis. For example, the reduction of aldehyde groups in certain derivatives leads to the formation of methoxymethyl or methyl analogs, which upon oxidation produce o-benzoquinones, noted for their enhanced photostability (Arsenyev et al., 2016). Furthermore, the creation of Schiff bases from aromatic aldehydes has been investigated for their potential in synthesizing new heterocyclic compounds with significant biological activities (Al-Masoudi et al., 2015).

Catalysis

Benzaldehyde derivatives have been employed as precursors in the synthesis of catalytically active complexes. For instance, sulfonated Schiff base copper(II) complexes derived from reactions involving benzaldehyde derivatives have shown efficiency and selectivity in alcohol oxidation, presenting a new avenue for the development of homogeneous catalysts (Hazra et al., 2015).

Sensor Development

Some benzaldehyde derivatives serve as key components in designing pH-responsive fluorescent sensors. These sensors exhibit significant changes in fluorescence intensity across a specific pH range, making them valuable tools for biological and chemical analysis (Saha et al., 2011).

Molecular Modeling and Drug Design

The interaction of pyrimidine derivatives with various aldehydes, including benzaldehyde analogs, has been explored to synthesize new compounds. These studies often include molecular modeling to predict the compounds' biological activity, highlighting the role of such derivatives in the early stages of drug design and development (Al-Masoudi et al., 2015).

Environmental Applications

Benzaldehyde derivatives have been studied for their potential environmental applications, such as in the transformation and degradation of pollutants. Enrichment cultures have been used to explore the oxidation and reduction pathways of halogenated aromatic aldehydes, shedding light on the environmental fate of such compounds (Neilson et al., 1988).

Mechanism of Action

Mode of Action

Based on its structural similarity to pyrimidinamine derivatives, it may interact with its targets by inhibiting the electron transport in mitochondrial complex i . This inhibition disrupts the normal function of the mitochondria, leading to a decrease in ATP production and an increase in reactive oxygen species, which can cause cell death .

properties

IUPAC Name |

3-(6-chloro-2-methylpyrimidin-4-yl)oxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O2/c1-8-14-11(13)6-12(15-8)17-10-4-2-3-9(5-10)7-16/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWDGIROTYGPZMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)OC2=CC=CC(=C2)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-({2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}sulfamoyl)benzoate](/img/structure/B2814182.png)

![5-bromo-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2814189.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methoxy-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-4-carboxamide hydrochloride](/img/structure/B2814190.png)

![4-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B2814191.png)

![7-cyclopropyl-6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2814193.png)

![ethyl 2-[2-[1-[2-(naphthalene-2-carbonylamino)ethyl]indol-3-yl]sulfanylpropanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2814201.png)

![ethyl 2-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate](/img/structure/B2814204.png)